molecular formula C9H8ClN3O2 B13319887 Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate

Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B13319887
M. Wt: 225.63 g/mol
InChI Key: IWXPNLTWQCJQKF-UHFFFAOYSA-N
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Description

Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C9H8ClN3O2. It belongs to the class of imidazo[1,2-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with ethyl chloroformate in the presence of a base, followed by chlorination . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can have enhanced biological activities or different chemical properties .

Scientific Research Applications

Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial or antiviral agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic and medicinal chemistry .

Biological Activity

Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer research and kinase inhibition. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of imidazo[1,2-a]pyrimidine derivatives with chloroacetyl chloride and ethyl esters. The resulting compound can be further purified through crystallization techniques to obtain a high yield of the desired product. Various synthetic routes have been documented, showcasing modifications that enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The compound has shown submicromolar inhibitory activity in vitro against several tumor cell lines, including:

  • HCC827 (human non-small cell lung cancer)
  • A549 (human lung adenocarcinoma)
  • MCF-7 (human breast cancer)

In a study conducted by researchers, the antiproliferative activity was assessed using the MTT assay. The results indicated that this compound exhibited significant activity against HCC827 cells with an IC50 value in the low nanomolar range (approximately 1.94 nM) .

Cell LineIC50 Value (nM)Activity Level
HCC8271.94High
A549>10Moderate
MCF-75.6Moderate

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways. Specifically, it has been shown to inhibit the PI3K/AKT pathway, which is crucial for cell survival and proliferation in many cancers. Western blot analysis revealed that treatment with this compound led to decreased phosphorylation levels of AKT and mTOR in HCC827 cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features that enhance its interaction with target proteins. Modifications at various positions on the imidazo ring have been explored to optimize potency and selectivity:

  • Position 3 Substituents : Alkyl groups at this position generally reduce activity.
  • Chlorine Substitution : The presence of a chlorine atom at position 2 significantly enhances the compound's ability to inhibit kinase activity.

These findings suggest that careful tuning of substituents can lead to improved therapeutic profiles .

Case Studies and Research Findings

A notable case study involved the evaluation of this compound in combination therapies. Researchers found that when used alongside established chemotherapeutic agents, there was a synergistic effect observed in reducing tumor growth in xenograft models .

In another study focusing on kinase selectivity profiling, this compound demonstrated selective inhibition against specific kinases involved in cancer progression while exhibiting minimal off-target effects .

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-8(14)6-7(10)12-9-11-4-3-5-13(6)9/h3-5H,2H2,1H3

InChI Key

IWXPNLTWQCJQKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=N2)Cl

Origin of Product

United States

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